molecular formula C36H56O8 B3026654 Kuguaglycoside C CAS No. 1041631-93-9

Kuguaglycoside C

Cat. No. B3026654
CAS RN: 1041631-93-9
M. Wt: 616.8 g/mol
InChI Key: OMBHCPPEZFBPJG-ZBAJYRRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kuguaglycoside C is a triterpene glycoside isolated from the leaves of Momordica charantia . The biological effects of this compound remain almost unknown .

Scientific Research Applications

Anti-Cancer Properties

Kuguaglycoside C, a triterpene glycoside isolated from Momordica charantia, shows promising anti-cancer properties. A study by Tabata et al. (2012) revealed its cytotoxic effect against human neuroblastoma IMR-32 cells, inducing significant cell death through a caspase-independent pathway. This suggests its potential as a therapeutic agent for neuroblastoma, a type of cancer that predominantly affects children (Tabata et al., 2012).

Hypoglycaemic Activities

This compound has also been studied for its hypoglycaemic activities. Research published in the Journal of Functional Foods by Zhang et al. (2014) includes findings on various cucurbitane-type glycosides, including this compound, from Momordica charantia. These compounds have shown significant bioactivity in glucose uptake assays, indicating potential utility in managing blood sugar levels and treating diabetes (Zhang et al., 2014).

Insulin Secretion Stimulation

A study by Keller et al. (2011) on Momordica charantia, from which this compound is derived, demonstrates its role in stimulating insulin secretion in vitro. This research, focusing on saponins and cucurbitane triterpenoids from M. charantia, indicates that compounds like this compound could be beneficial in the treatment of diabetes by enhancing insulin secretion (Keller et al., 2011).

Cytotoxicity against Tumor Cell Lines

In addition to its anti-cancer and hypoglycaemic activities, this compound has been studied for its cytotoxic effects on various human tumor cell lines. The research by Hsiao et al. (2013) highlights the antiproliferative activities of cucurbitane-type triterpene glycosides from Momordica charantia fruits, including this compound. These compounds have demonstrated significant cytotoxicity against several human tumor cell lines, suggesting their potential in cancer therapy (Hsiao et al., 2013).

Safety and Hazards

The safety data sheet for Kuguaglycoside C advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,13,14-tetramethyl-17-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O8/c1-20(2)9-8-10-21(3)22-13-14-35(7)31-25(43-32-30(42)29(41)28(40)26(18-37)44-32)17-24-23(11-12-27(39)33(24,4)5)36(31,19-38)16-15-34(22,35)6/h8-9,17,19,21-23,25-32,37,39-42H,1,10-16,18H2,2-7H3/b9-8+/t21-,22-,23-,25+,26-,27+,28-,29+,30-,31+,32-,34-,35+,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBHCPPEZFBPJG-ZBAJYRRDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(=C)C)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C/C=C/C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Kuguaglycoside C
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Kuguaglycoside C
Reactant of Route 5
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Reactant of Route 6
Kuguaglycoside C

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